3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H15BFNO2 . It is a boric acid ester intermediate with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compound have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (223.05), empirical formula (C11H15BFNO2), and its solid form . Further physicochemical properties were not found in the retrieved papers.Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : This compound is an important intermediate in organic synthesis . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Method : The compound can be synthesized through nucleophilic and amidation reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
- Results : The molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Drug Application Research
- Field : Pharmacology
- Application : Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
- Method : Boric acid compounds can be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
- Results : In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell .
Polymer Science
- Field : Polymer Science
- Application : It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Boron Neutron Capture Therapy
- Field : Medical Physics
- Application : This compound has been widely used in boron neutron capture therapy for cancer treatment .
Feedback Control Drug Transport Polymers
- Field : Biomedical Engineering
- Application : It is used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
- Method : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Application : It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis of Indazole Derivatives
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Boron Neutron Capture Therapy
- Field : Medical Physics
- Application : This compound has been widely used in boron neutron capture therapy for cancer treatment .
Feedback Control Drug Transport Polymers
- Field : Biomedical Engineering
- Application : It is used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
- Method : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Synthesis of Novel Copolymers
properties
IUPAC Name |
3-fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWIOCMLKVEKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694501 |
Source
|
Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1310384-35-0 |
Source
|
Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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